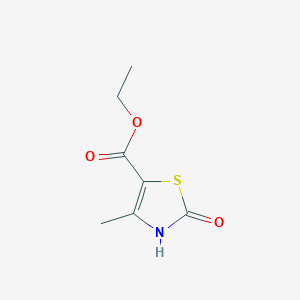

Ethyl-2-Hydroxy-4-methyl-1,3-thiazol-5-carboxylat

Übersicht

Beschreibung

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Wissenschaftliche Forschungsanwendungen

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Wirkmechanismus

Target of Action

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have a range of biological activities, suggesting that they can have various effects at the molecular and cellular levels .

Action Environment

It is known that this compound is harmful to water bodies and should be prevented from contacting groundwater, waterways, or sewage systems .

Biochemische Analyse

Biochemical Properties

Thiazoles, including Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate, have been found to interact with various enzymes, proteins, and other biomolecules . They are known to play a significant role in biochemical reactions, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Cellular Effects

Thiazoles have been shown to have diverse biological activities, including antimicrobial and antifungal activities . These activities suggest that Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazoles are known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Thiazoles are known to have various biological activities, suggesting that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazoles are known to have various biological activities, suggesting that they may have dose-dependent effects .

Metabolic Pathways

Thiazoles are known to be involved in various metabolic processes .

Transport and Distribution

Thiazoles are known to interact with various transporters and binding proteins .

Subcellular Localization

Thiazoles are known to be involved in various cellular processes, suggesting that they may be localized to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate can be synthesized through multiple steps. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl chloroacetate and thiourea in the presence of a base. The reaction mixture is then refluxed, followed by acidification to obtain the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

Oxidation: Formation of ethyl 2-oxo-4-methyl-1,3-thiazole-5-carboxylate.

Reduction: Formation of ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-methanol.

Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Used in the synthesis of febuxostat.

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate: Another precursor for febuxostat.

Uniqueness

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific hydroxyl and ester functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its role as an intermediate in the synthesis of important pharmaceutical compounds further highlights its significance in medicinal chemistry.

Biologische Aktivität

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Thiazole Compounds

Thiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen. They are known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate specifically has been investigated for its potential in medical and industrial applications.

Target of Action : Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate interacts with various biological targets due to its structural properties as a thiazole derivative.

Mode of Action : The compound exhibits multiple modes of action:

- Antimicrobial and Antifungal : It has demonstrated effectiveness against various microbial strains.

- Antioxidant Properties : Thiazoles can act as antioxidants, protecting cells from oxidative stress.

- Antitumor Activity : Some studies indicate cytotoxic effects against cancer cell lines.

Antimicrobial and Antifungal Properties

Research has shown that Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate possesses significant antimicrobial and antifungal activities. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations .

Anticancer Effects

Thiazole derivatives have been explored for their anticancer properties. In vitro studies indicate that Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate can inhibit the growth of various cancer cell lines. A study reported that compounds with similar thiazole structures exhibited IC50 values less than those of standard chemotherapeutic agents .

Case Studies

- Anticonvulsant Activity : A study highlighted the anticonvulsant potential of thiazole derivatives, with some exhibiting median effective doses significantly lower than traditional medications like ethosuximide .

- Cytotoxicity Against Cancer Cells : In a comparative study involving different thiazole analogues, certain derivatives demonstrated potent cytotoxicity against HCT-116 and HepG2 cancer cell lines, suggesting that modifications to the thiazole structure can enhance biological activity .

Table: Summary of Biological Activities

Biochemical Pathways and Effects

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate interacts with several biochemical pathways:

- Gene Expression Modulation : The compound may influence gene expression related to apoptosis and cell proliferation.

- Enzyme Interaction : It has been shown to inhibit or activate specific enzymes involved in metabolic pathways.

Dosage Effects in Animal Models

Studies suggest that the biological effects of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate are dose-dependent. Higher concentrations tend to enhance its antimicrobial and anticancer activities but may also lead to increased toxicity .

Eigenschaften

IUPAC Name |

ethyl 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-6(9)5-4(2)8-7(10)12-5/h3H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBOGAZZRCCCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.